molecular formula C17H27ClN4O B13547123 N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride

Cat. No.: B13547123
M. Wt: 338.9 g/mol
InChI Key: HMFYGXQNQBEFET-UHFFFAOYSA-N
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Description

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexyl group, a quinazoline ring, and an aminomethyl group. The hydrochloride form enhances its solubility in water, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride typically involves multiple steps. One common method starts with the preparation of the cyclohexylamine derivative, which is then reacted with a quinazoline precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common. Industrial methods also focus on optimizing reaction times and minimizing the use of hazardous reagents to ensure safety and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide hydrochloride is unique due to its quinazoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H27ClN4O

Molecular Weight

338.9 g/mol

IUPAC Name

N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamide;hydrochloride

InChI

InChI=1S/C17H26N4O.ClH/c1-12-19-10-14-9-13(5-6-15(14)20-12)16(22)21-17(11-18)7-3-2-4-8-17;/h10,13H,2-9,11,18H2,1H3,(H,21,22);1H

InChI Key

HMFYGXQNQBEFET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C2CC(CCC2=N1)C(=O)NC3(CCCCC3)CN.Cl

Origin of Product

United States

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